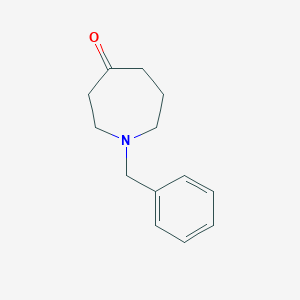

1-Benzylazepan-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylazepan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVIUDRKTCAHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363866 | |

| Record name | 1-benzylazepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208-75-9 | |

| Record name | 1-benzylazepan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzylazepan 4 One

Established Synthetic Routes to the 1-Benzylazepan-4-one Core

Traditional synthetic approaches to this compound rely on well-documented organic reactions, including ring expansions, cyclizations, and direct benzylation of the azepan-4-one (B24970) core.

Ring expansion reactions are a common strategy for synthesizing azepane derivatives from more readily available five- or six-membered cyclic precursors. researchgate.net These methods typically involve the insertion of a carbon or nitrogen atom into the existing ring system.

One prominent method involves the reaction of N-substituted piperidin-4-ones with diazo compounds. For instance, an industrial-scale synthesis for an azepan-4-one derivative utilizes the ring expansion of tert-butyl piperid-4-one-1-carboxylate with ethyl diazoacetate. scribd.com This reaction, however, requires low temperatures (below -25 °C) and the use of the potentially explosive ethyl diazoacetate, which can be challenging for large-scale production. scribd.com Another documented route starts from 1-methylpiperidin-4-one, which undergoes ring expansion through a sequence involving nitromethane (B149229) condensation and catalytic hydrogenation.

The Beckmann rearrangement of substituted cyclohexanone (B45756) oximes is another classical and effective strategy for accessing the azepane framework. acs.org This reaction reconfigures the cyclohexanone ring into a seven-membered lactam (azepan-2-one), which can then be further functionalized. For example, a stereoselective synthesis of bicyclic azepanes was achieved via a Beckmann rearrangement on a tosylated oxime precursor. acs.org A similar approach involves a diastereoselective ring-expansion of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative to produce an enantiomerically enriched lactam. nih.gov

| Precursor | Reagent(s) | Key Transformation | Reference(s) |

| N-Boc-piperidin-4-one | Ethyl diazoacetate, BF₃/ether | Diazoalkane-mediated ring expansion | scribd.com |

| 1-Methylpiperidin-4-one | Nitromethane, H₂/Pd-C | Nitromethane condensation and ring expansion | |

| Substituted Cyclohexanone Oxime | Acid (e.g., H₂SO₄) | Beckmann Rearrangement | acs.org |

| 4-Substituted Cyclohexanone | (R)-1-Phenyl-3-azidopropanol, BF₃·OEt₂ | Azide-mediated ring expansion | nih.gov |

More contemporary methods include transition-metal-catalyzed cyclizations. A gold-catalyzed two-step [5+2] annulation has been developed, providing an efficient route to azepan-4-ones with high regioselectivity and good to excellent diastereoselectivity. rsc.org While not always applied directly to this compound, other cyclization strategies like the Nazarov cyclization (a 4π-electrocyclic ring closure) wikipedia.org and various anionic cyclizations harvard.edu are established methods for forming cyclic ketones and represent potential pathways to the azepanone skeleton.

| Reaction Type | Precursor Type | Key Features | Reference(s) |

| Dieckmann Condensation | Acyclic diester | Base-mediated intramolecular cyclization | scribd.com |

| Gold-Catalyzed [5+2] Annulation | Not specified | High efficiency and stereoselectivity | rsc.org |

| Nazarov Cyclization | Divinyl ketone | Acid-promoted 4π-electrocyclization | wikipedia.org |

The N-benzylation of a pre-formed azepan-4-one ring is a direct and widely used method for synthesizing the target compound. This reaction typically involves the alkylation of the secondary amine of azepan-4-one with a benzylating agent, such as benzyl (B1604629) chloride or benzyl bromide, in the presence of a base. scribd.comprepchem.com

One documented procedure for the synthesis of N-benzyl-caprolactam (an azepan-2-one (B1668282) derivative) involves dissolving the caprolactam in a solvent mixture of dimethyl sulfoxide (B87167) and tetramethylurea, followed by treatment with sodium hydride to form the corresponding anion. prepchem.com Subsequent dropwise addition of benzyl chloride affords the N-benzylated product in high yield. prepchem.com The secondary amine in the azepane ring can readily undergo alkylation or acylation reactions, making this a versatile step for producing various derivatives. vulcanchem.com The N-benzylation of bicyclic azepanes has also been shown to be a key step in generating compounds with potent biological activity. acs.orgnih.gov

| Substrate | Reagent(s) | Base | Yield | Reference(s) |

| Caprolactam | Benzyl chloride | Sodium hydride | 81.8% | prepchem.com |

| Azepan-4-one (or precursor) | Benzyl chloride | Not specified | - | scribd.com |

| cis-fused diamine | Benzyl bromide | K₂CO₃ | - | acs.org |

Cyclization Reactions Leading to this compound

Novel and Emerging Synthetic Protocols for this compound

Recent advancements in synthetic chemistry have introduced novel methodologies that offer advantages such as improved efficiency, milder reaction conditions, and unique reaction pathways.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, higher yields, and decreased waste generation compared to conventional heating methods. cem.comrsc.org The synthesis of various N-heterocycles, including azepanes, has been successfully achieved using microwave technology, often promoting cyclocondensation and cycloaddition reactions. rsc.orgresearchgate.net

A specific protocol has been developed for the synthesis of dipyridoazepine derivatives via a double nucleophilic aromatic substitution that proceeds without a catalyst under microwave irradiation. While detailed microwave-assisted syntheses specifically for this compound are not extensively documented in the provided literature, the compound has been used as a reactant in microwave-assisted procedures for synthesizing other complex molecules. lookchem.com The general success of microwave-assisted synthesis for N-heterocycles suggests its high potential for optimizing the established routes to this compound. rsc.org

Photochemistry offers unique, mild, and often metal-free pathways for constructing complex molecular architectures. Recent research has demonstrated the utility of photochemical reactions in synthesizing azepinone derivatives. nih.govnih.gov A notable strategy involves the photochemical dearomative ring expansion of simple nitroarenes. researchgate.net This process, mediated by blue light at room temperature, converts a six-membered aromatic ring into a seven-membered ring system by transforming a nitro group into a singlet nitrene intermediate. researchgate.netresearchgate.net Subsequent hydrogenolysis provides the saturated azepane ring in a two-step sequence. researchgate.net

Another innovative photochemical approach involves the rearrangement of N-vinylpyrrolidinones to furnish azepin-4-ones. organic-chemistry.org This transformation represents a formal [5+2] cycloaddition and allows for the conversion of readily available precursors into functionalized azepane derivatives. organic-chemistry.org Furthermore, a metal-free cascade reaction using blue light irradiation has been developed to synthesize azepinone derivatives from 2-aryloxyaryl azides, proceeding through nitrene generation, annulation, and ring expansion. nih.govnih.gov These photochemical methods represent a green and efficient alternative to traditional synthetic protocols. nih.gov

| Method | Precursor | Light Source | Key Transformation | Reference(s) |

| Dearomative Ring Expansion | Nitroarene | Blue Light (e.g., λ=427 nm) | Nitro group to nitrene conversion, ring expansion | researchgate.netresearchgate.netvulcanchem.com |

| Cascade Reaction | 2-Aryloxyaryl azide | Blue Light | Nitrene generation, [2+1] annulation, ring expansion | nih.govnih.gov |

| [5+2] Cycloaddition | N-Vinylpyrrolidinone | Not specified | Photochemical rearrangement | organic-chemistry.org |

Catalytic Methods for the Preparation of this compound

The synthesis of this compound and its derivatives often relies on catalytic reactions that facilitate ring formation or expansion. Key methods include Dieckmann condensation, gold-catalyzed annulation, and photochemical rearrangements.

One established route involves a multi-step sequence culminating in a Dieckmann condensation. This process begins with the benzylation of a protected amino ester, followed by a Michael addition with ethyl acrylate (B77674) to form a diester intermediate. This intermediate then undergoes an intramolecular cyclization via Dieckmann condensation, catalyzed by a base, to form the carbocyclic precursor to the azepan-4-one ring system. Subsequent hydrolysis and decarboxylation yield the final ketone. A notable synthesis pathway produces ethyl 1-benzyl-azepan-4-one-5-carboxylate, a direct precursor to the target compound, through this condensation method. scribd.com

A more modern and efficient approach utilizes gold catalysis. A gold-catalyzed [5+2] annulation has been developed for the synthesis of azepan-4-ones. scribd.com This method typically involves the reaction of a nitrogen-containing five-atom component with a two-atom alkyne component, facilitated by a gold catalyst, to construct the seven-membered ring in a highly efficient manner.

Another innovative catalytic method is the photochemical rearrangement of N-vinylpyrrolidinones to form azepin-4-ones. organic-chemistry.org This transformation uses light energy to induce a ring expansion from a five-membered pyrrolidinone to a seven-membered azepanone. This method provides a facile two-step procedure to access functionalized azepane derivatives from readily available starting materials. organic-chemistry.org

Table 1: Overview of Catalytic Synthetic Methods for Azepan-4-one Derivatives

| Method | Catalyst/Reagent | Key Transformation | Precursors | Reference |

|---|---|---|---|---|

| Dieckmann Condensation | Base (e.g., Sodium ethoxide) | Intramolecular cyclization | Diester intermediate | scribd.com |

| Gold-Catalyzed Annulation | Gold catalyst | [5+2] Annulation | Nitrogen-containing pentatomic component and an alkyne | scribd.com |

| Photochemical Rearrangement | Light energy (hv) | Ring expansion | N-vinylpyrrolidinones | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of azepine-containing compounds, including this compound, aims to enhance sustainability by reducing waste, avoiding hazardous materials, and improving energy efficiency. researchgate.net While specific studies on the green synthesis of this compound are not extensively documented, general strategies for synthesizing azepine derivatives highlight relevant eco-friendly methodologies. researchgate.netresearchgate.net

A key principle is the use of environmentally benign solvents and reaction media. For instance, Polyethylene glycol (PEG) has been successfully used as a recyclable and effective medium for the one-pot synthesis of N-substituted azepines under catalyst-free conditions, offering high yields and environmental acceptability. organic-chemistry.org The use of water as a solvent is another cornerstone of green chemistry, and its application in reactions like the Pictet-Spengler reaction for synthesizing tetrahydro-β-carboline-azepine derivatives showcases its potential.

Atom economy is another central concept, encouraging the design of syntheses that maximize the incorporation of all materials used in the process into the final product. One-pot reactions and domino or cascade reactions are exemplary of this principle. Catalyst-free ring expansion domino reactions, for example, have been used to construct the dibenzo[b,d]azepine skeleton from readily accessible substrates, using air as a green oxidant. rsc.orgrsc.org Such approaches are highly step- and atom-economical. rsc.org

Furthermore, the replacement of stoichiometric reagents with catalytic alternatives is a fundamental tenet of green chemistry. The development of catalytic methods, such as the gold-catalyzed annulation mentioned previously, aligns with this principle by reducing the amount of waste generated compared to stoichiometric methods. scribd.com The ideal green synthesis would utilize non-toxic, renewable starting materials, employ a safe and recyclable solvent (or be solvent-free), be catalyzed by a non-toxic and recyclable catalyst, and proceed with high energy efficiency, preferably at ambient temperature and pressure.

Table 2: Application of Green Chemistry Principles in Azepine Synthesis

| Green Chemistry Principle | Application in Azepine Synthesis | Potential Benefit for this compound Synthesis | Reference |

|---|---|---|---|

| Use of Greener Solvents | Polyethylene glycol (PEG) as a recyclable medium for N-substituted azepines. | Reduced use of volatile organic compounds (VOCs). | organic-chemistry.org |

| Atom Economy | One-pot, domino reactions for constructing azepine rings. | Increased efficiency, reduced waste and purification steps. | rsc.orgrsc.org |

| Use of Green Oxidants | Use of air as the oxidant in ring expansion reactions. | Avoidance of hazardous and toxic oxidizing agents. | rsc.orgrsc.org |

| Catalyst-Free Conditions | Catalyst-free synthesis of N-substituted azepines in PEG. | Elimination of metal catalysts and associated costs/toxicity. | organic-chemistry.org |

Chemical Reactivity and Transformations of 1 Benzylazepan 4 One

Reactions Involving the Ketone Functionality of 1-Benzylazepan-4-one

The ketone group is a key site for various chemical reactions, making it a focal point for synthetic modifications of the this compound scaffold.

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. medlifemastery.comnumberanalytics.comwikipedia.org This fundamental reaction involves the addition of a nucleophile to the carbonyl group, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. numberanalytics.com

A common example is the addition of organometallic reagents, such as Grignard reagents, to form tertiary alcohols. The reaction with hydrogen cyanide, typically generated in situ from sodium or potassium cyanide and a weak acid, yields a cyanohydrin, specifically 2-hydroxy-2-methylpropanenitrile when propanone is the ketone. chemguide.co.uk This reaction proceeds via nucleophilic attack of the cyanide ion on the carbonyl carbon. chemguide.co.uk

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-benzylazepan-4-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). google.com For instance, reduction with sodium borohydride in an appropriate solvent like methanol (B129727) or ethanol (B145695) effectively converts the ketone to the alcohol. google.com

Further reduction, known as catalytic hydrogenation, can lead to the corresponding azepane. libretexts.org This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas (H₂). libretexts.orgslideshare.net The process involves the addition of hydrogen across the carbon-oxygen double bond, ultimately replacing it with two carbon-hydrogen single bonds. libretexts.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction. organic-chemistry.org

While ketones are generally more resistant to oxidation than aldehydes, they can be oxidized under forceful conditions. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of dicarboxylic acids. However, this method is often destructive and not commonly used for this specific compound.

A more controlled oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid. libretexts.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent alkyl group. The mechanism proceeds through a Criegee intermediate. libretexts.org

This compound undergoes condensation reactions with primary amines to form imines (also known as Schiff bases). masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. masterorganicchemistry.comresearchgate.net

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. khanacademy.org The formation of oximes and hydrazones (from hydrazines) are reversible reactions, and the products can be hydrolyzed back to the original ketone and amine derivative in the presence of excess water. khanacademy.orgnih.govnih.gov Oximes are generally more stable to hydrolysis than imines. nih.gov

| Reactant | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Imine | This compound + R-NH₂ ⇌ 1-Benzyl-N-R-azepan-4-imine + H₂O |

| Hydroxylamine (NH₂OH) | Oxime | This compound + NH₂OH ⇌ this compound oxime + H₂O |

| Hydrazine (B178648) (H₂NNH₂) | Hydrazone | This compound + H₂NNH₂ ⇌ this compound hydrazone + H₂O |

The carbon atoms adjacent to the ketone group (α-carbons) in this compound are acidic and can be deprotonated by a suitable base to form an enolate ion. masterorganicchemistry.com Enolates are potent nucleophiles and can react with various electrophiles, leading to α-functionalization. masterorganicchemistry.comresearchgate.netnih.gov

This reactivity allows for the introduction of a wide range of substituents at the α-position. For example, enolates can undergo alkylation with alkyl halides, or participate in aldol (B89426) condensation reactions with other carbonyl compounds. Michael additions, where the enolate adds to an α,β-unsaturated carbonyl compound, are also possible. masterorganicchemistry.com The choice of base and reaction conditions can control the formation of either the kinetic or thermodynamic enolate, influencing the regioselectivity of the subsequent reaction. masterorganicchemistry.com Recent advancements have also explored electrochemical methods for the α-functionalization of ketones via an umpolung strategy. chemrxiv.orgescholarship.org

Condensation Reactions Forming Imine and Oxime Derivatives

Reactions at the Azepane Nitrogen Atom of this compound

The nitrogen atom of the azepane ring is a tertiary amine, which also participates in characteristic reactions. A significant transformation is N-debenzylation, the removal of the benzyl (B1604629) group. This is often a necessary step in multi-step syntheses to deprotect the nitrogen atom for further functionalization.

Common methods for N-debenzylation include catalytic hydrogenolysis, often using a palladium catalyst (Pd/C). researchgate.netorganic-chemistry.orgsciforum.net This method, however, can be incompatible with other functional groups that are also susceptible to reduction. researchgate.net Alternative methods involve the use of strong Lewis acids, though this can lead to side reactions. researchgate.net Other reported conditions for N-debenzylation include the use of potassium tert-butoxide in DMSO with oxygen, or NIS (N-Iodosuccinimide). researchgate.netox.ac.uk Acid-facilitated debenzylation using palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) in the presence of acetic acid has also been reported. nih.gov

Quaternization and Salt Formation of the Nitrogen

Ring-Opening and Rearrangement Pathways of the Azepanone Ring

The seven-membered azepanone ring possesses inherent ring strain that can drive skeletal rearrangements or ring-opening under certain conditions.

Beckmann Rearrangement: A potential rearrangement pathway for this compound involves the Beckmann rearrangement. byjus.com This reaction first requires the conversion of the ketone at C4 into its corresponding oxime by treatment with hydroxylamine (NH₂OH). byjus.comwikipedia.org Upon exposure to strong acid (e.g., sulfuric acid, PCl₅), the oxime undergoes rearrangement. masterorganicchemistry.comslideshare.net In this case, migration of one of the α-carbons to the nitrogen atom would result in the expansion of the ring system to form an eight-membered diazepane-dione derivative. slideshare.net

Transannular Ring Contraction: A notable rearrangement has been observed in a related derivative, 2,7-diphenylhexahydro-4-azepinone, under the conditions of the Wolff-Kishner reduction (hydrazine and strong base). acs.org Instead of the expected deoxygenation of the ketone, a transannular reaction occurred, leading to a ring contraction that produced a substituted pyrrolidine (B122466) (a five-membered ring). acs.org This pathway highlights the potential for intramolecular reactions between the nitrogen atom and the carbonyl group or its derivatives, leading to complex skeletal transformations.

Table 3: Potential Ring Rearrangements

| Rearrangement Type | Key Intermediate | Conditions | Potential Product Class |

|---|---|---|---|

| Beckmann Rearrangement | This compound oxime | Strong acid (e.g., H₂SO₄) | Eight-membered ring (Diazapanedione derivative) slideshare.net |

| Transannular Ring Contraction | Hydrazone/Diazene | Hydrazine, strong base, heat | Five-membered ring (Pyrrolidine derivative) acs.org |

Investigation of Functional Group Compatibility in this compound Reactions

Successful synthesis using this compound as a starting material or intermediate requires careful consideration of functional group compatibility. The molecule contains both a nucleophilic/basic tertiary amine and an electrophilic ketone, which can exhibit conflicting reactivity with certain reagents. fsu.educhemistrytalk.org

Reactions at the Ketone: The carbonyl group is susceptible to attack by nucleophiles. uomustansiriyah.edu.iq

Reduction: The ketone can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄). These conditions are typically mild enough to leave the N-benzyl group intact.

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbonyl carbon to form a tertiary alcohol. wvu.eduwikipedia.org This reaction requires strictly anhydrous conditions, as any trace of water would protonate and destroy the Grignard reagent. wikipedia.org The tertiary amine in the substrate is generally compatible but could potentially act as a Lewis base, coordinating with the magnesium ion.

Reactions at the Amine/Benzyl Group: As discussed in section 3.2.2, the N-benzyl group can be selectively removed.

Catalytic Hydrogenolysis: This method is highly chemoselective. Standard conditions for N-debenzylation (H₂, Pd/C) will typically not reduce an isolated ketone group, demonstrating excellent functional group compatibility. However, more forcing conditions (higher pressure or temperature) could potentially lead to reduction of both functional groups.

This differential reactivity allows for a strategic approach to modifying the molecule. One functional group can be targeted while the other remains unchanged, or conditions can be chosen to transform both simultaneously.

Table 4: Functional Group Compatibility Examples

| Target Site | Reagent | Conditions | Transformation | Compatibility Note |

|---|---|---|---|---|

| Ketone (C=O) | NaBH₄ | Methanol, 0°C to RT | Ketone → Secondary Alcohol | N-benzyl group is unaffected. |

| Ketone (C=O) | Phenylmagnesium bromide (PhMgBr), then H₃O⁺ | Anhydrous ether | Ketone → Tertiary Alcohol | N-benzyl group is unaffected. Reaction is sensitive to acidic protons and water. wikipedia.org |

| N-Benzyl Group | H₂ / Pd-C | Ethanol, RT | N-benzyl → N-H | Ketone group is typically unaffected under mild conditions. researchgate.net |

Mechanistic Investigations of 1 Benzylazepan 4 One Reactions

Elucidation of Reaction Mechanisms in 1-Benzylazepan-4-one Chemistry

The elucidation of reaction mechanisms for this compound involves a combination of experimental and theoretical approaches. Common reaction types for ketones, such as condensation reactions, are a key area of study.

A proposed mechanism for the condensation reaction of a protected azepan-4-one (B24970), a close analogue of this compound, suggests a multi-step process. lookchem.com This type of reaction typically involves the formation of an enolate or enamine intermediate, which then acts as a nucleophile. The specific intermediates and transition states can be characterized using spectroscopic techniques and computational modeling.

General approaches to elucidating reaction mechanisms include:

Identifying Intermediates: Trapping experiments and spectroscopic methods like NMR and mass spectrometry can help identify short-lived intermediates.

Isotope Labeling: Using isotopes to track the movement of atoms through a reaction can provide definitive evidence for a proposed mechanism.

Catalyst Studies: Investigating how changes to a catalyst's structure or concentration affect the reaction rate and product distribution can reveal its role in the mechanism. danlehnherr.com

A variety of reaction mechanisms are relevant to the chemistry of cyclic ketones like this compound, including:

Nucleophilic addition reactions

Condensation reactions

Reduction and oxidation reactions

Rearrangement reactions

The following table outlines common mechanistic pathways in organic chemistry that are applicable to the study of this compound.

| Reaction Type | Description |

| Concerted Mechanisms | Reactions that occur in a single step, without the formation of intermediates. numberanalytics.com |

| Stepwise Mechanisms | Reactions that proceed through one or more intermediate species. numberanalytics.com |

| Catalytic Cycles | A sequence of chemical reactions involving a catalyst, where the catalyst is regenerated at the end of the cycle. escholarship.org |

Kinetic Studies Pertaining to this compound Transformations

Kinetic studies measure the rate of a chemical reaction and provide quantitative data that can be used to support or refute a proposed mechanism. By systematically varying the concentrations of reactants and catalysts, the rate law for a reaction can be determined.

Key parameters obtained from kinetic studies include:

Rate Constant (k): A proportionality constant that relates the rate of the reaction to the concentrations of the reactants.

Reaction Order: The exponent to which the concentration of a species is raised in the rate law, indicating its influence on the reaction rate.

Activation Energy (Ea): The minimum energy required for a reaction to occur, which can be determined by studying the effect of temperature on the rate constant.

The following table summarizes the types of information that can be gleaned from kinetic studies of reactions involving this compound.

| Kinetic Parameter | Information Provided |

| Rate Law | Describes the mathematical relationship between the reaction rate and the concentrations of reactants. |

| Rate-Determining Step | Identifies the slowest step in a multi-step reaction mechanism. escholarship.org |

| Activation Parameters | Provides insight into the energy and entropy changes that occur during the transition state. |

Stereochemical Outcomes and Control in Reactions of this compound

Stereochemistry is a critical aspect of the reactions of this compound, as the formation of new chiral centers can lead to different stereoisomers. Understanding and controlling the stereochemical outcome is essential, particularly in the synthesis of biologically active molecules.

Reactions can be classified based on their stereochemical outcome:

Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org This often points to a concerted mechanism. masterorganicchemistry.com

Stereoselective reactions are those in which one stereoisomer is formed preferentially over another, even if the starting material is not chiral. youtube.com This preference is often due to steric or electronic factors in the transition state.

In the context of this compound, reactions at the carbonyl group or adjacent carbons can create new stereocenters. For example, the reduction of the ketone can produce two different alcohol stereoisomers. The choice of reducing agent and reaction conditions can influence the ratio of these products.

When a reaction involves the breaking of a bond at a chiral center, the outcome can be either retention or inversion of configuration. lumenlearning.com If an achiral intermediate, such as a carbocation, is formed, a racemic mixture of enantiomers is often the result. lumenlearning.comchemistrysteps.com

The following table highlights key concepts in the stereochemistry of chemical reactions.

| Stereochemical Concept | Description |

| Enantioselectivity | The preferential formation of one enantiomer over the other in a reaction that creates a new chiral center. |

| Diastereoselectivity | The preferential formation of one diastereomer over another. |

| Racemization | The formation of a 1:1 mixture of enantiomers from a chiral starting material, leading to a loss of optical activity. lumenlearning.com |

Computational Approaches to Reaction Mechanisms in Azepanone Systems

Computational chemistry has become an indispensable tool for studying reaction mechanisms, providing insights that are often difficult or impossible to obtain through experiments alone. mdpi.com For azepanone systems like this compound, computational methods can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict stereochemical outcomes. mdpi.com

Common computational methods used in mechanistic studies include:

Density Functional Theory (DFT): A quantum mechanical method that is widely used to calculate the electronic structure of molecules and predict their properties. numberanalytics.com

Ab initio Molecular Dynamics (AIMD): A method that simulates the time evolution of a molecular system, allowing for the study of reaction dynamics. escholarship.org

United Reaction Valley Approach (URVA): A detailed analysis of the reaction path that can identify distinct phases of a chemical reaction, such as reactant preparation, bond breaking/formation, and product formation. smu.edunih.gov

These computational approaches allow researchers to:

Visualize the three-dimensional structures of transition states.

Calculate activation barriers and reaction energies. nih.gov

Explore the potential energy surface of a reaction to identify all possible pathways. nih.gov

Understand the electronic factors that control the reactivity and selectivity of a reaction. smu.edu

The synergy between computational and experimental studies is powerful; computational predictions can guide experimental design, while experimental results can validate and refine computational models. escholarship.org

The following table lists some of the key applications of computational chemistry in the study of reaction mechanisms.

| Computational Application | Purpose |

| Transition State Searching | To locate the highest energy point along the reaction coordinate, which is crucial for understanding the reaction barrier. mdpi.com |

| Intrinsic Reaction Coordinate (IRC) Calculation | To map the reaction pathway from the transition state to the reactants and products, confirming the connection between them. nih.gov |

| Prediction of Enantioselectivity | To model the transition states leading to different stereoisomers and predict which will be favored. mdpi.com |

Derivatization Strategies for 1 Benzylazepan 4 One

Principles and Applications of Derivatization in Chemical Research

Chemical derivatization is a technique in which a compound is chemically converted into a new, related compound—a derivative—to alter its properties for a specific purpose. encyclopedia.pub This transformation targets a specific functional group within the molecule. encyclopedia.pub The primary goals of derivatization are to improve the performance of analytical methods and to facilitate chemical synthesis. taylorandfrancis.comspectroscopyonline.com

Key Principles and Applications:

Enhanced Analytical Detection: Many compounds are difficult to detect or quantify in their native state because they lack a suitable chromophore (for UV-Vis detection), fluorophore (for fluorescence detection), or a readily ionizable group (for mass spectrometry). slideshare.netnih.gov Derivatization introduces these features, thereby increasing the sensitivity and selectivity of the analysis. taylorandfrancis.comslideshare.netnih.gov

Improved Chromatographic Separation: In techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization can be used to increase a compound's volatility and thermal stability for GC analysis or to modify its polarity for better separation in HPLC. nih.govsigmaaldrich.comresearchgate.net

Increased Stability: Certain analytes may be unstable under specific analytical conditions. Derivatization can convert them into more stable forms, ensuring accurate and reproducible measurements. taylorandfrancis.com

Synthetic Strategy: In organic synthesis, derivatization serves multiple functions. It can be used to "protect" a reactive functional group to prevent it from interfering with a reaction elsewhere in the molecule. taylorandfrancis.com Conversely, it can be used to "activate" a part of the molecule, making a subsequent desired reaction more favorable. nih.gov

The process involves reacting the analyte with a derivatizing reagent, and the reaction conditions, such as temperature, solvent, and catalysts, must be carefully controlled to ensure the reaction is complete and specific. spectroscopyonline.comsigmaaldrich.com

Carbonyl Derivatization of 1-Benzylazepan-4-one for Analytical and Synthetic Purposes

The ketone carbonyl group (C=O) in this compound is a prime site for derivatization due to its reactivity. The carbon atom is electrophilic, and the oxygen atom is nucleophilic, making it susceptible to addition reactions. These reactions are fundamental for both identifying the compound and using it as a building block in synthesis.

Formation of Oximes and Hydrazones from this compound

The reaction of this compound with hydroxylamine (B1172632) or hydrazine (B178648) derivatives leads to the formation of oximes and hydrazones, respectively. These reactions are classic examples of nucleophilic addition to a carbonyl group followed by an elimination (dehydration) step, resulting in a compound with a C=N double bond. nih.govyoutube.com

The general mechanism involves a proton-catalyzed attack of the nitrogen nucleophile (from hydroxylamine or hydrazine) on the carbonyl carbon. nih.gov This is followed by the elimination of a water molecule to form the stable C=N bond of the oxime or hydrazone. nih.govgoogle.com

Applications:

Analytical Purposes: Oxime and hydrazone derivatives are frequently used in analytical chemistry. For instance, forming an oxime introduces a nitrogen atom that can be readily protonated, enhancing ionization efficiency for analysis by liquid chromatography-mass spectrometry (LC-MS). ddtjournal.com Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with carbonyls to form brightly colored hydrazones that can be quantified using UV-Vis spectroscopy. researchgate.net

Synthetic Intermediates: Oximes and hydrazones are valuable intermediates in synthesis. Hydrazones can be further reduced to alkanes via the Wolff-Kishner reduction, providing a method to deoxygenate the carbonyl position. youtube.com Both oximes and hydrazones can be used to synthesize various nitrogen-containing heterocyclic compounds. google.com

Table 1: Carbonyl Derivatization Reactions

| Derivative | Reagent | Product Functional Group | Primary Application |

|---|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | C=N-OH | Analytical enhancement, synthetic intermediate nih.govddtjournal.com |

| Hydrazone | Hydrazine (NH₂-NH₂) | C=N-NH₂ | Synthetic intermediate (e.g., Wolff-Kishner reduction) nih.govyoutube.com |

Preparation of Enamines and Imines from this compound

The reaction of the carbonyl group of this compound with amines can produce either imines (specifically, Schiff bases) or enamines, depending on the type of amine used. organicchemistrytutor.com

Imine Formation: Reaction with a primary amine (R-NH₂) under mildly acidic conditions yields an imine, which contains a C=N bond. The mechanism is analogous to oxime and hydrazone formation. organicchemistrytutor.comlibretexts.org

Enamine Formation: Reaction with a secondary amine (R₂NH) yields an enamine. masterorganicchemistry.com After the initial addition and formation of an iminium ion, a proton cannot be removed from the nitrogen. Instead, a proton is removed from an adjacent carbon (the α-carbon), resulting in a C=C double bond adjacent to the nitrogen atom ("ene" + "amine"). organicchemistrytutor.commasterorganicchemistry.com

Applications: Imines and especially enamines are highly valuable synthetic intermediates. Enamines are electronically similar to enolates but are generally easier to form and handle. masterorganicchemistry.com They are excellent nucleophiles at the alpha-carbon, making them crucial for forming new carbon-carbon bonds. organicchemistrytutor.commasterorganicchemistry.com This reactivity is famously exploited in the Stork enamine synthesis.

Alpha-Carbon Functionalization via Derivatization Techniques

The carbon atoms adjacent to the carbonyl group in this compound (the α-carbons) are activated, meaning the protons attached to them are acidic and can be removed to form a nucleophilic enolate ion. Derivatization techniques provide powerful methods to control and exploit this reactivity for alpha-carbon functionalization.

A primary strategy involves converting this compound into an enamine , as discussed previously. The resulting enamine is nucleophilic at the α-carbon and can react with a wide range of electrophiles, such as alkyl halides or acyl chlorides, to form a new C-C bond at this position. masterorganicchemistry.com Subsequent hydrolysis of the enamine regenerates the ketone, now with a new substituent at the alpha position. masterorganicchemistry.com

Modern synthetic chemistry has expanded the toolbox for α-functionalization beyond traditional enolate and enamine chemistry. These methods include:

Radical-Mediated Reactions: Radical translocating groups can be installed on the molecule to generate a radical at a remote site, which then selectively abstracts a hydrogen atom from the α-position. This α-radical can then participate in further bond-forming reactions, such as arylation. nih.gov

Hypervalent Iodine Reagents: These reagents can activate carbonyl compounds towards "umpolung" reactivity, effectively reversing the normal polarity. This allows for the α-position to react as an electrophile, enabling the addition of nucleophiles. nih.gov

Biocatalysis: Engineered enzymes, such as variants of cytochrome P450, can perform highly selective and enantioselective C-H functionalization at the α-position of cyclic amines via carbene transfer reactions. acs.org

These advanced strategies allow for the construction of complex molecular structures, including all-carbon quaternary centers, which are challenging to create using conventional methods. nih.govrsc.org

Strategic Utilization of this compound Derivatization in Complex Molecule Synthesis

The derivatization strategies for this compound are not merely academic exercises; they are instrumental in the synthesis of more complex and often biologically active molecules. neurips.cc The azepane ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with therapeutic potential.

Derivatives of this compound can serve as key intermediates in multi-step syntheses. For example:

Building Blocks for Fused Ring Systems: The functional handles introduced via derivatization (e.g., oximes, enamines, α-substituted groups) can be used to construct additional rings onto the azepane framework.

Synthesis of Pharmacological Agents: The core structure of this compound is related to compounds like Azelastine, an antihistamine. lookchem.com The synthesis of such complex molecules often involves steps where a carbonyl group is converted into another functional group (like an oxime or imine) or where the α-carbon is functionalized to build out the target molecular structure. nih.govnih.gov

Library Synthesis for Drug Discovery: The straightforward derivatization of the carbonyl group allows for the rapid creation of a library of related compounds. nih.gov By reacting this compound with a variety of hydrazines, hydroxylamines, or amines, chemists can generate a diverse set of molecules that can be screened for biological activity against various targets, such as protein kinases. nih.govmdpi.com

The ability to selectively modify this compound at its carbonyl and α-carbon positions makes it a valuable and versatile starting material for constructing novel and intricate chemical entities.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Azelastine |

| 2,4-Dinitrophenylhydrazine |

| Hydroxylamine |

Computational and Theoretical Studies of 1 Benzylazepan 4 One

Molecular Modeling and Conformational Analysis of 1-Benzylazepan-4-one

Molecular modeling of this compound focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The azepane ring, a seven-membered nitrogen-containing ring, is inherently flexible and can exist in several low-energy conformations, such as chair and boat forms. The presence of the bulky benzyl (B1604629) group on the nitrogen atom and the carbonyl group at the 4-position significantly influences the preferred conformation by minimizing steric hindrance. vulcanchem.com

Quantum Chemical Calculations on this compound and Its Derivatives

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. beilstein-journals.orgrsc.org

The electronic structure of a molecule dictates its reactivity. nih.govcaltech.edu Calculations can determine the distribution of electron density, identify electron-rich and electron-poor regions, and calculate molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and shape of these frontier orbitals are key predictors of chemical reactivity. For instance, the HOMO location suggests where the molecule is most likely to donate electrons (nucleophilic sites), while the LUMO indicates where it is most likely to accept electrons (electrophilic sites).

For this compound, the nitrogen atom and the carbonyl oxygen are expected to be electron-rich centers. Reactivity descriptors, derived from these calculations, can predict the molecule's susceptibility to different types of chemical reactions. This information is invaluable for designing new synthetic routes or for understanding how the molecule might be metabolized. Studies on related heterocyclic systems have successfully used these methods to rationalize and predict chemical behavior. mdpi.comnih.gov

| Property | Predicted Value/Region | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.0 eV | Relates to chemical reactivity and stability |

| Most Nucleophilic Center | Nitrogen Atom | Site for electrophilic attack |

| Most Electrophilic Center | Carbonyl Carbon | Site for nucleophilic attack |

Quantum chemical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov Methods like Time-Dependent DFT (TD-DFT) can simulate UV-visible absorption spectra by calculating the energies of electronic transitions. caltech.edu

Furthermore, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. mdpi.com These calculated frequencies help in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic stretching of the C=O bond in the ketone group or the vibrations of the benzene (B151609) ring. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra, providing a powerful tool for structure elucidation. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound (Note: This table is illustrative and based on typical values for similar functional groups.)

| Spectroscopic Data | Predicted Value | Corresponding Functional Group/Atom |

|---|---|---|

| ¹³C NMR Chemical Shift | ~ 208-212 ppm | C=O (Ketone) |

| ¹H NMR Chemical Shift | ~ 7.2-7.4 ppm | Aromatic Protons (Benzyl) |

| IR Stretching Frequency | ~ 1700-1720 cm⁻¹ | C=O (Ketone) |

| UV Absorption (λmax) | ~ 260 nm | π → π* transition (Benzene Ring) |

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations and Conformational Dynamics of this compound

While molecular modeling provides static pictures of stable conformations, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. arxiv.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often in a simulated solvent environment, to trace their trajectories. nih.govosti.gov

For this compound, MD simulations can reveal the dynamics of the azepane ring, showing how it flexes and interconverts between different conformations. frontiersin.org These simulations can also illustrate the movement of the benzyl group relative to the ring. This dynamic information is crucial because the biological activity of a molecule can depend on its ability to adopt a specific conformation to bind to a target, a concept known as conformational selection. The simulations can also provide insights into how the molecule interacts with water molecules and its potential to cross biological membranes. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational methods are heavily used in SAR to build predictive models. mdpi.com For derivatives of this compound, this involves systematically modifying the structure (e.g., adding substituents to the benzyl ring or changing the substitution pattern on the azepane ring) and calculating properties that are believed to correlate with activity. nih.govresearchgate.netmdpi.com

For example, in a series of related compounds, computational methods can quantify how changes in properties like lipophilicity, electronic character, and steric bulk affect the predicted binding affinity to a target protein. mdpi.commdpi.comnih.gov These studies guide the synthesis of new derivatives with potentially enhanced activity.

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods are particularly useful. gardp.orgnih.govnih.gov These approaches rely solely on the information from a set of molecules known to be active. researchgate.netjscimedcentral.com

One common LBDD technique is pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. By analyzing a set of active derivatives of this compound, a pharmacophore model can be generated. This model might include, for example, a hydrophobic feature for the benzyl ring, a hydrogen bond acceptor for the carbonyl oxygen, and a specific spatial arrangement of these features. This pharmacophore can then be used as a 3D query to screen large virtual libraries of compounds to identify new, structurally diverse molecules that might have the desired biological activity.

Structure-Based Drug Design Approaches, Including Molecular Docking

Structure-based drug design (SBDD) is a powerful methodology in medicinal chemistry that utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to guide the design and optimization of novel therapeutic agents. This rational approach aims to develop ligands with high affinity and selectivity for their target by understanding and exploiting the molecular interactions within the binding site. A cornerstone of SBDD is molecular docking, a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a receptor.

While specific molecular docking studies focused exclusively on this compound are not extensively available in publicly accessible research, the principles of SBDD and molecular docking are broadly applicable. The azepanone scaffold, a core component of this compound, has been the subject of such computational and medicinal chemistry efforts, providing valuable insights into how this structural motif can be optimized for therapeutic purposes.

A notable example of SBDD applied to a related scaffold involves the development of azepan-3-one-based inhibitors of cathepsin K, a cysteine protease implicated in osteoporosis. researchgate.net These studies, while centered on a different isomer of the azepanone ring, illustrate the methodologies that would be employed in the computational analysis of this compound derivatives.

In a comprehensive study, researchers synthesized and evaluated a series of methyl-substituted azepan-3-one (B168768) cathepsin K inhibitors. researchgate.net The investigation combined chemical synthesis, in vitro characterization, and in vivo pharmacokinetic profiling with computational methods like X-ray crystallography and conformational analysis to rationalize the observed structure-activity relationships (SAR). researchgate.net

The parent azepanone analogue in this study demonstrated a high inhibitory potency against human cathepsin K. researchgate.net By systematically introducing methyl groups at various positions (5-, 6-, and 7-) of the azepanone ring, a range of analogues with widely varying inhibitory activities and pharmacokinetic properties were identified. researchgate.net

Molecular modeling, informed by X-ray crystal structures of the inhibitors bound to cathepsin K, provided a structural basis for these differences. For instance, the stereochemical configuration of the methyl group had a profound impact on potency. The computational analysis, including conformational analysis, helped to formulate hypotheses that explained these observations. researchgate.net

One of the key findings was the identification of a specific analogue, the 4S-7-cis-methylazepanone, which exhibited significantly improved inhibitory potency and oral bioavailability compared to the parent compound. researchgate.net This highlights the utility of SBDD in fine-tuning the pharmacological properties of a lead compound by making subtle structural modifications to the core scaffold. researchgate.net

The insights gained from such studies on related azepanone cores are directly translatable to the potential design of this compound derivatives. A hypothetical structure-based design cycle for this compound would involve:

Target Identification: Selecting a biologically relevant protein target for which this compound or its derivatives might show affinity.

Structural Determination: Obtaining the 3D structure of the target protein, either through experimental methods like X-ray crystallography or through homology modeling if a suitable template structure exists.

Molecular Docking: Computationally docking this compound into the active site of the target protein to predict its binding mode and affinity. This would identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

SAR-Guided Design: Using the docking results to inform the design of new analogues. For example, if a specific region of the binding pocket is unoccupied, modifications could be made to the this compound structure to introduce functional groups that can form favorable interactions in that region.

Iterative Optimization: Synthesizing the designed analogues and experimentally testing their activity. The results would then be used to refine the computational models, leading to a new cycle of design, synthesis, and testing.

The following table summarizes the type of data that would be generated and analyzed in a typical molecular docking study of azepanone derivatives, based on the findings from related research.

| Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Observed Activity (IC50 in nM) |

| Parent Azepanone | - | -9.8 | Cys25, Gly66, Asn162 | 0.16 |

| 5-Methyl Azepanone | Methyl at C5 | -9.5 | Cys25, Gly66, Leu160 | 0.25 |

| 6-Methyl Azepanone | Methyl at C6 | -10.1 | Cys25, Gly66, Trp189 | 0.11 |

| 7-cis-Methyl Azepanone | Methyl at C7 (cis) | -11.2 | Cys25, Gly66, Trp189, His162 | 0.041 |

| 7-trans-Methyl Azepanone | Methyl at C7 (trans) | -9.9 | Cys25, Gly66, Asn162 | 0.19 |

This table is a representative example based on data from analogous azepan-3-one inhibitors of cathepsin K and is intended to illustrate the type of data generated in SBDD studies. The binding affinities and interacting residues are hypothetical for this specific table but are based on the principles observed in the cited research. researchgate.net

Ultimately, the application of structure-based drug design and molecular docking to this compound holds the potential to unlock novel therapeutic agents by providing a detailed molecular understanding of its interactions with biological targets.

Applications of 1 Benzylazepan 4 One in Chemical Synthesis

1-Benzylazepan-4-one as a Key Synthetic Intermediate for Nitrogen-Containing Heterocycles

This compound is a pivotal intermediate for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.net The reactivity of the C4-keto group is central to its utility, allowing for derivatization and subsequent cyclization reactions to form fused or spirocyclic systems. Nitrogen-containing heterocycles are of immense interest as they form the core of many biologically active compounds used in medicine and agriculture. researchgate.net

The ketone can be transformed into various other functional groups, which act as precursors for cyclization. For instance, conversion to an oxime or hydrazone introduces additional nitrogen atoms, setting the stage for the formation of new heterocyclic rings. Analogous transformations are seen in the synthesis of 1-benzyl-azepane-2,3-dione 3-(O-substituted oximes) from the corresponding 2-keto precursors. Similarly, the ketone can undergo reductive amination to introduce an amino group at the C4 position. This amine can then participate in reactions to build new rings, a strategy demonstrated in the synthesis of benzyl (B1604629) azepan-3-ylcarbamate from azepan-3-one (B168768) derivatives. vulcanchem.com

Table 1: Potential Heterocyclic Systems Derived from this compound Intermediates

| Precursor from this compound | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| 4-Amino-1-benzylazepane | Pictet-Spengler Reaction | Azepano-fused tetrahydro-β-carboline |

| This compound phenylhydrazone | Fischer Indole (B1671886) Synthesis | Azepano-fused indole (e.g., Tetrahydro-γ-carboline) |

| 4-(2-Aminoethyl)-1-benzylazepan-4-ol | Intramolecular Cyclization | Spiro[azepane-4,2'-piperazine] |

Synthesis of Complex Azepane-Containing Scaffolds and Ring Systems

The construction of complex molecular architectures containing the azepane ring is a key area of synthetic chemistry, often targeting new therapeutic agents. chemistryviews.org this compound provides a robust scaffold for building annulated (fused-ring) and bridged ring systems.

A prominent strategy involves creating precursors for intramolecular cyclization. For example, introducing an appropriate side chain at the C4-position via Grignard addition or at the C3/C5-position via alkylation can be followed by a ring-closing reaction. A powerful method for creating fused azepane systems is intramolecular reductive amination. chemistryviews.org In a related synthesis, researchers developed a straightforward route to optically active [b]-annulated azepane scaffolds via olefin cross-metathesis followed by a key hydrogenation and reductive amination sequence. chemistryviews.org While not starting directly from this compound, this highlights a key cyclization strategy directly applicable to it.

Recent research has demonstrated the stereoselective synthesis of cis- and trans-fused bicyclic azepanes. nih.gov These syntheses often begin with simpler cyclic ketones and build the azepane ring via methods like the Beckmann rearrangement, followed by reduction and N-benzylation. nih.gov The resulting complex scaffolds, featuring the N-benzylated azepane moiety, have shown potent neuropharmacological activity. nih.gov

Table 2: Examples of Complex Azepane-Containing Scaffolds

| Scaffold Type | Synthetic Strategy Highlight | Potential Application | Reference |

|---|---|---|---|

| [b]-Annulated Azepanes | Olefin Cross-Metathesis, Reductive Amination | Biologically Active Compounds | chemistryviews.org |

| cis-fused (5,7)-Diamine | Beckmann Rearrangement, Lactam Reduction | Neuropharmacology | nih.gov |

| trans-fused (5,7)-Diamine | Stereocontrolled Hydrogenation, Lactam Reduction | Neuropharmacology | nih.gov |

These approaches underscore the importance of the azepane core in creating structurally diverse and three-dimensional molecules suitable for drug discovery. nih.gov

Exploration of Convergent and Divergent Synthetic Pathways Utilizing this compound

The principles of convergent and divergent synthesis are central to efficiently generating libraries of related compounds for chemical and biological screening. This compound is an ideal substrate for such strategies.

Divergent Synthesis: In a divergent approach, a common intermediate is used to create a wide variety of structurally distinct products. This compound is a perfect starting point for divergent synthesis, as the C4-ketone can react with numerous reagents to yield a family of derivatives. This strategy allows for the systematic exploration of the chemical space around the azepane scaffold. One common intermediate can be transformed into various nitrogen-containing heterocycles without the need for isolation. mdpi.com

Table 3: Divergent Synthesis from this compound

| Reagent/Reaction | Product Class |

|---|---|

| R-MgBr (Grignard Reagents) | Tertiary Alcohols |

| R₂CuLi (Gilman Reagents) | 3-Alkyl-azepan-4-ones |

| Ph₃P=CHR (Wittig Reagents) | 4-Alkylidene-azepanes |

| R-NH₂ (Reductive Amination) | 4-Amino-azepanes |

| Lawesson's Reagent | Thione (Sulfur analog) |

Convergent Synthesis: A convergent synthesis involves preparing different fragments of a molecule separately and then combining them in the final stages. While this compound is more commonly a starting point for divergent routes, its core structure can also be the target of a convergent synthesis. For example, a linear amino diester could undergo an intramolecular Dieckmann condensation to form a β-keto ester, which upon hydrolysis, decarboxylation, and N-benzylation would yield this compound. This approach is valuable when substituted precursors are more readily available than the corresponding substituted azepanones. A photocatalytic [4 + 2] skeleton-editing strategy has been developed for the convergent synthesis of dihydroisoquinolinediones, demonstrating how different precursors can lead to the same core structure. rsc.org

Development of Stereoselective Syntheses Incorporating the this compound Moiety

Many biologically active molecules are chiral, and their activity is often dependent on their specific stereochemistry. Therefore, developing stereoselective methods to synthesize molecules containing the this compound moiety is crucial. nih.gov Stereoselectivity can be introduced either by creating the azepane ring asymmetrically or by performing a stereoselective reaction on the prochiral C4-ketone.

One key transformation is the asymmetric reduction of the ketone to produce a chiral alcohol. This can be achieved using chiral reducing agents or through biocatalysis. rsc.org The resulting chiral alcohol is a valuable intermediate for the synthesis of enantiomerically pure compounds.

Furthermore, stereoselectivity is critical in the synthesis of fused ring systems. In the synthesis of bicyclic fused azepanes, the stereochemistry of the ring fusion (cis or trans) was controlled by the choice of hydrogenation conditions used to reduce an aromatic precursor. nih.gov For example, hydrogenation under milder conditions tended to produce cis-fused products, while more forcing conditions using acetic acid as a solvent led to the trans-fused isomers. nih.gov Tandem reactions, such as an aza-Prins cyclization followed by a Ritter reaction, can also proceed with high diastereoselectivity to form complex amido-substituted azabicyclic systems. researchgate.net

Table 4: Strategies for Stereoselective Synthesis

| Method | Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of C=O to C-OH | Enantiomerically enriched alcohol | nih.gov |

| Substrate Control | Intramolecular Cyclization | Diastereoselective ring formation | researchgate.net |

| Directed Hydrogenation | Reduction of aromatic precursors | Control of cis/trans ring fusion | nih.gov |

| Chiral Pool Synthesis | Starting from enantiopure precursors | Enantiomerically pure final products | nih.gov |

These methods provide access to specific stereoisomers of azepane-containing compounds, which is essential for investigating their structure-activity relationships in biological systems.

Role of 1 Benzylazepan 4 One in Medicinal Chemistry and Drug Discovery Research

Design Principles for Azepanone-Based Bioactive Compounds

The design of new drug candidates is a systematic process that often relies on established structural motifs known to confer favorable biological properties. Azepanone-based structures, derived from precursors like 1-benzylazepan-4-one, are frequently employed in this process, leveraging key medicinal chemistry principles to create novel and effective therapeutic agents.

The Azepanone Core as a Privileged Structure in Drug Design

The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug discovery. scielo.brscielo.br These scaffolds, such as the 1,3-diazepine or benzoylpiperidine moieties, are frequently found in approved drugs and bioactive molecules, suggesting they possess favorable drug-like properties and are well-tolerated biologically. nih.govmdpi.com

The azepane ring, the core of this compound, can be considered a privileged structure. This seven-membered nitrogen-containing heterocycle offers several advantages:

Three-Dimensional Diversity : Unlike rigid aromatic rings, the saturated azepane ring can adopt multiple low-energy conformations, allowing its substituents to be projected into three-dimensional space in specific vectors. This conformational flexibility enables derivatives to adapt to the unique topology of various enzyme active sites or receptor binding pockets.

Synthetic Accessibility : The azepane core is readily synthesized and functionalized, allowing chemists to systematically modify the structure to explore structure-activity relationships (SAR). The nitrogen atom, in particular, provides a convenient handle for introducing a wide variety of substituents to modulate potency, selectivity, and pharmacokinetic properties. ontosight.ai

Peptidomimetic Potential : The azepane ring can serve as a mimic of peptide turns or loops, making it a valuable scaffold for designing inhibitors of proteases or modulators of protein-protein interactions.

The incorporation of the azepanone scaffold into drug design has led to the development of compounds targeting a range of biological entities, including proteases like cathepsin K. researchgate.net Its utility underscores its status as a valuable and privileged building block in the generation of new chemical entities.

Scaffold Hopping and Bioisosteric Replacements in Azepanone Derivatives

Scaffold hopping and bioisosteric replacement are cornerstone strategies in lead optimization, aimed at discovering new chemical entities with improved properties such as enhanced potency, better selectivity, or more favorable metabolic profiles. nih.govresearchgate.net

Scaffold Hopping involves replacing the central molecular core (the scaffold) of a known active compound with a functionally equivalent but structurally distinct framework. rsc.orgmdpi.com In the context of azepanone derivatives, a researcher might replace the seven-membered ring with a different heterocyclic system (e.g., a piperidine (B6355638) or a pyrrolidine) or an acyclic structure that maintains the crucial spatial orientation of key binding groups. This can lead to the discovery of compounds with novel intellectual property (IP) space and potentially improved drug-like characteristics. wiley-vch.de

Bioisosteric Replacement is the substitution of a functional group or moiety within a molecule with another group that retains similar physical and chemical properties, resulting in maintained or enhanced biological activity. researchgate.net For derivatives of this compound, this could involve:

Replacing the benzyl (B1604629) group with other aromatic or heteroaromatic rings to explore different binding pockets or alter metabolic stability.

Modifying the ketone at the 4-position to an oxime, amine, or other functional group to introduce new hydrogen bonding capabilities.

Exchanging atoms within the azepane ring itself, for instance, replacing a carbon with oxygen or sulfur to create an oxazepane or thiazepane, respectively, thereby altering conformation and polarity.

These strategies allow medicinal chemists to systematically fine-tune the structure of an azepanone-based lead compound, navigating away from metabolic liabilities or off-target effects while optimizing its interaction with the intended biological target. nih.gov

Preclinical Drug Discovery Applications of this compound Derivatives

Derivatives synthesized from this compound have been investigated in the preclinical stages of drug discovery, a phase that encompasses the identification and optimization of lead compounds and the elucidation of their biological mechanisms.

Lead Compound Identification and Optimization

The drug discovery process begins with the identification of "hits"—compounds showing activity against a target—which are then refined into "leads" with more drug-like properties. bioagilytix.comupmbiomedicals.com This is followed by lead optimization, where the chemical structure of a lead compound is systematically modified to enhance its efficacy, selectivity, and pharmacokinetic profile. upmbiomedicals.comsubstack.com

The azepanone scaffold has proven to be a fruitful starting point for this process. For example, in the development of inhibitors for cathepsin K, a cysteine protease involved in bone resorption, an azepanone-based template was identified and optimized. researchgate.net Initial compounds in the series were potent but had suboptimal oral bioavailability. Through systematic medicinal chemistry efforts, which can be viewed as an optimization of a lead structure, researchers identified compound 24 (see table below), a potent inhibitor of both human and rat cathepsin K. researchgate.net This optimization process involved modifying substituents on the azepanone core to improve both potency and pharmacokinetic properties, ultimately leading to the discovery of the clinical candidate relacatib (B1679260) (SB-462795). researchgate.net

Table 1: Inhibition of Cathepsin K by Optimized Azepanone Derivatives This table presents a selection of data to illustrate the lead optimization process.

| Compound | Human Cathepsin K K_i (nM) | Rat Cathepsin K K_i,app (nM) |

|---|---|---|

| 20 | 0.16 | - |

| 24 | 0.0048 | 4.8 |

Data sourced from a study on azepanone-based inhibitors of cathepsin K. researchgate.net The K_i (inhibition constant) represents the concentration required to produce half-maximum inhibition; a lower value indicates greater potency.

Target Identification and Validation, e.g., Butyrylcholinesterase Inhibition

Target identification and validation are critical early steps in drug discovery, ensuring that a specific biological molecule (the target) is directly involved in the disease process and is amenable to modulation by a drug. wjbphs.comtechnologynetworks.comnih.gov One such target that has garnered significant interest, particularly in the context of neurodegenerative diseases like Alzheimer's, is Butyrylcholinesterase (BChE). nih.gov

While Acetylcholinesterase (AChE) is the primary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, BChE also plays a role in cholinergic neurotransmission, and its importance increases as Alzheimer's disease progresses. nih.gov Therefore, the selective inhibition of BChE is considered a viable therapeutic strategy. nih.govplos.org

Numerous compounds with diverse structural scaffolds have been developed as selective BChE inhibitors. plos.orgresearchgate.netresearchgate.net The design of these inhibitors often involves incorporating structural motifs that can interact with key residues in the BChE active site. The azepanone framework, derived from precursors like this compound, represents a versatile scaffold that could be decorated with appropriate pharmacophoric groups to target BChE. By attaching moieties known to interact with the catalytic or peripheral anionic sites of the enzyme, novel azepanone-based BChE inhibitors could be designed. High-throughput screening of libraries containing such derivatives against the BChE enzyme is a standard method to identify novel inhibitors. nih.gov

Table 2: Examples of Selective Butyrylcholinesterase (BChE) Inhibitors This table shows examples of different classes of BChE inhibitors and their selectivity, illustrating the properties sought in drug discovery. IC50 is the concentration of an inhibitor where the response is reduced by half.

| Compound Class | Example Compound | BChE IC₅₀ | Selectivity (AChE IC₅₀ / BChE IC₅₀) |

|---|---|---|---|

| Cinchona Alkaloid Derivative | N-para-bromobenzyl cinchonidinium bromide | < 100 nM | 95-510 |

| Pyrrole (B145914) Derivative | Compound 3p (1,3-diaryl-pyrrole) | 1.71 µM | High |

| Known Drug | Rivastigmine | Reported BChE inhibitor | Selective for BChE |

Data compiled from studies on Cinchona alkaloids plos.org, pyrrole derivatives researchgate.net, and high-throughput screening. nih.gov

Investigation of Molecular Mode of Action and Biological Pathways

Understanding how a drug candidate interacts with its target at a molecular level is fundamental to rational drug design. sysrevpharm.org This involves elucidating the compound's binding mode and its effect on the target's biological pathway. Techniques such as enzyme kinetics and computational molecular docking are invaluable in these investigations. researchgate.netnih.gov

For azepanone-based inhibitors, molecular modeling studies can predict how the molecule fits into the active site of its target enzyme. For instance, in the development of cathepsin K inhibitors, docking studies would reveal key interactions between the azepanone derivative and the amino acid residues of the enzyme. These interactions typically include:

Hydrogen Bonds : Formed between polar groups on the inhibitor (e.g., the ketone or amide functionalities) and residues in the binding pocket.

Hydrophobic Interactions : Between nonpolar parts of the inhibitor (like the benzyl group or parts of the azepane ring) and hydrophobic residues of the target.

Covalent Interactions : In some cases, the inhibitor is designed to form a reversible or irreversible covalent bond with a key residue, such as the cysteine in the active site of a cysteine protease.

Enzyme kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), providing further insight into the inhibitor's mode of action. researchgate.net By understanding these molecular interactions and their downstream effects on biological pathways, scientists can further optimize the lead compound to create a more effective and specific drug.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Drug Development

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For derivatives of this compound, SAR analyses focus on how modifications to the azepane ring, the benzyl moiety, and the ketone group influence the compound's interaction with biological targets. nih.gov While specific SAR studies on a large library of this compound derivatives are not extensively documented in publicly available literature, general principles can be inferred from related heterocyclic compounds. mdpi.comnih.govnih.govresearchgate.netmdpi.com

Key areas of modification and their potential impact on activity include:

Substitution on the Benzyl Ring: The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl group can significantly alter the electronic properties and lipophilicity of the molecule. nih.govnih.gov These changes can affect how the compound binds to a target receptor or enzyme. For instance, in some series of bioactive compounds, electron-withdrawing groups have been shown to enhance activity, while in others, electron-donating groups are favored. nih.govresearchgate.net

Modification of the Azepane Ring: Altering the substitution pattern on the azepane ring can influence the compound's conformation and its ability to fit into a binding pocket. The introduction of substituents at different positions on the azepane ring can lead to derivatives with improved potency and selectivity. sdu.edu.cn

Modification of the Ketone Group: The ketone at the 4-position of the azepane ring is a key functional group that can participate in hydrogen bonding or other interactions with a biological target. It can also be a site for further chemical derivatization to create new analogues with different properties. nih.gov

The insights gained from SAR studies are crucial for the rational design of more potent and selective drug candidates. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogues, medicinal chemists can build a comprehensive understanding of the SAR for a particular therapeutic target. nih.gov

Table 1: General SAR Principles for Bioactive Heterocyclic Compounds

| Structural Modification | Potential Impact on Biological Activity |

| Introduction of electron-withdrawing groups on an aromatic ring | Can enhance binding affinity and cell permeability. nih.govresearchgate.net |

| Introduction of electron-donating groups on an aromatic ring | May increase metabolic stability and alter target selectivity. nih.govnih.gov |

| Substitution on a heterocyclic ring | Can improve potency and pharmacokinetic properties. sdu.edu.cn |